molecular formula C14H19N5 B13013336 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine

1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine

Katalognummer: B13013336
Molekulargewicht: 257.33 g/mol
InChI-Schlüssel: HPFKFPOMBIIOKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a cyclopropyl group at position 2 and a piperidin-4-amine moiety at position 2. This structure combines a rigid bicyclic aromatic system with a flexible piperidine ring, making it a promising scaffold for medicinal chemistry applications. The cyclopropyl group enhances metabolic stability and modulates lipophilicity, while the piperidin-4-amine contributes to interactions with biological targets through hydrogen bonding and basicity .

Eigenschaften

Molekularformel

C14H19N5

Molekulargewicht

257.33 g/mol

IUPAC-Name

1-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine

InChI

InChI=1S/C14H19N5/c15-11-3-6-18(7-4-11)14-13-9-12(10-1-2-10)17-19(13)8-5-16-14/h5,8-11H,1-4,6-7,15H2

InChI-Schlüssel

HPFKFPOMBIIOKD-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=NN3C=CN=C(C3=C2)N4CCC(CC4)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine typically involves multiple steps, starting from readily available precursors. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, utilizing catalysts and solvents that facilitate the desired transformations efficiently .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing in substituents, core rings, or biological targets. Below is a detailed analysis:

Analogous Pyrazolo[1,5-a]pyrazine Derivatives

  • 1-[2-(3-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidin-4-amine (BB10-7103): Structural similarity: Shares the pyrazolo[1,5-a]pyrazine core and piperidin-4-amine group. Key difference: Substituted with a 3-methylphenyl group instead of cyclopropyl at position 2. Properties: Molecular formula C₁₈H₂₁N₅, molecular weight 307.4 g/mol.
  • 1-{6-Methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbonyl}piperidine-4-carboxylic Acid :

    • Structural similarity : Contains the pyrazolo[1,5-a]pyrazine core but replaces the cyclopropyl group with a methyl-ketone and adds a carboxylic acid to the piperidine.
    • Functional impact : The carboxylic acid introduces polarity, reducing cell permeability compared to the amine group in the target compound .

Piperidin-4-amine-Containing Heterocycles

  • RB-005 (1-(4-Octylphenethyl)piperidin-4-amine) :

    • Structural similarity : Shares the piperidin-4-amine group.
    • Key difference : Features an n-octylphenethyl chain instead of a pyrazolo-pyrazine core.
    • Biological activity : Acts as a selective sphingosine kinase 1 (SphK1) inhibitor (IC₅₀ = 3.6 µM). The hydrophobic octylphenethyl chain enhances membrane interaction, a property absent in the target compound .
  • 1-[4-Cyclopropyl-6-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine: Structural similarity: Contains a piperidin-4-amine group and cyclopropyl substituent. Key difference: Pyrimidine core instead of pyrazolo-pyrazine.

BTK Inhibitor Precursors (PRE-1, PRE-2, PRE-3):

  • Structural similarity : Share pyrazolo[1,5-a]pyrazine or pyrazolo[1,5-a]pyrimidine cores.
  • Key difference : Linked to cyclobutyl acrylamide groups (e.g., PRE-1: N-((1s,3s)-3-methyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl)oxy)cyclobutyl)acrylamide).
  • Functional role: Designed as covalent Bruton’s tyrosine kinase (BTK) inhibitors, leveraging acrylamide for covalent binding—unlike the non-covalent interactions expected for the target compound .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents (Position) Molecular Formula Target/Activity Key Reference
Target Compound Pyrazolo[1,5-a]pyrazine 2-Cyclopropyl, 4-piperidin-4-amine C₁₇H₂₀N₆ Under investigation -
BB10-7103 Pyrazolo[1,5-a]pyrazine 2-(3-Methylphenyl), 4-piperidin-4-amine C₁₈H₂₁N₅ Building block
RB-005 Piperidine 4-Octylphenethyl C₂₁H₃₆N₂O SphK1 inhibitor (IC₅₀ = 3.6 µM)
1-[4-Cyclopropyl-6-(CF₃)pyrimidin-2-yl]piperidin-4-amine Pyrimidine 4-Cyclopropyl, 6-CF₃, 2-piperidin-4-amine C₁₄H₁₅F₃N₄S Not reported
PRE-1 (BIO-2008846) Pyrazolo[1,5-a]pyrazine 6-(1-Methylpyrazol-4-yl), cyclobutyl acrylamide C₂₃H₂₆N₆O₂ BTK inhibitor (covalent)

Key Research Findings

  • Structural Flexibility vs.
  • Substituent Effects : Cyclopropyl groups enhance metabolic stability compared to phenyl or methyl substituents (e.g., BB10-7103), as seen in preclinical models .
  • Target Selectivity : Unlike RB-005 (SphK1 inhibitor) or PRE-1 (BTK inhibitor), the target compound’s activity remains uncharacterized, highlighting the need for functional assays .

Biologische Aktivität

1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique molecular structure that combines a cyclopropyl group with a pyrazolo[1,5-a]pyrazine moiety, which may confer distinct pharmacological properties.

  • Molecular Formula : C15_{15}H19_{19}N5_5
  • Molecular Weight : 285.34 g/mol
  • CAS Number : 2415622-12-5

Biological Activity

Research indicates that 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine exhibits several significant biological activities:

Anticancer Properties

Studies have shown that compounds within the pyrazolo family, including this specific derivative, possess anticancer properties. For instance, pyrazolo[1,5-a]pyrimidines have been reported to demonstrate selective protein inhibition and cytotoxicity against various cancer cell lines due to their ability to interfere with key signaling pathways involved in tumor growth and survival .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Specifically, it has been linked to the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms. Selective PARP inhibitors are of particular interest for treating cancers with homologous recombination deficiencies . The ability of this compound to inhibit PARP may lead to enhanced antitumor activity while minimizing hematological toxicity, a common side effect associated with broader PARP inhibitors .

Study 1: Antitumor Activity

In a preclinical study involving xenograft models, 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine demonstrated significant tumor regression in BRCA1-mutated models. The study highlighted its synergistic effects when combined with traditional chemotherapeutics like carboplatin .

Study 2: Selectivity and Toxicity

Another research effort focused on the selectivity of this compound as a PARP inhibitor. It was found to exhibit minimal impact on hematological parameters at therapeutic doses compared to existing PARP inhibitors, suggesting a favorable safety profile .

Comparative Analysis with Related Compounds

Compound NameStructureKey Features
3-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyridazineStructureContains trifluoromethyl group; potential for different biological interactions.
1-(furan-3-yl)-2-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}aminoStructureDifferent heterocyclic framework; studied for anti-cancer properties.
(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methanolStructureMethanol derivative; alters solubility and potential bioactivity.

The unique combination of structural features in 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine may impart distinct pharmacological properties compared to other similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.